2-{[2-(2,4-Dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl}acetic acid
Description
2-{[2-(2,4-Dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl}acetic acid is a sulfur-containing acetamide derivative characterized by a 2,4-dichloro-5-methoxy-substituted aniline core linked to a sulfanyl-acetic acid moiety via a ketone group.
Properties
IUPAC Name |
2-[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfanylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO4S/c1-18-9-3-8(6(12)2-7(9)13)14-10(15)4-19-5-11(16)17/h2-3H,4-5H2,1H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBGBWPJTSVHAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)NC(=O)CSCC(=O)O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2,4-Dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl}acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 2,4-dichloro-5-methoxyaniline with ethyl chloroacetate in the presence of a base to form an intermediate. This intermediate is then reacted with thioglycolic acid under controlled conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Sulfanyl Group Reactivity
The thioether moiety (-S-) participates in oxidation, alkylation, and nucleophilic substitution reactions.
Amide Bond Transformations
The anilinoacetamide group undergoes hydrolysis and condensation reactions.
Aromatic Ring Reactions
The electron-deficient dichloro-methoxybenzene ring participates in selective substitutions.
Carboxylic Acid Reactions
The terminal -COOH group enables salt formation and conjugation chemistry.
Thermal Decomposition Pathways
Controlled pyrolysis reveals degradation patterns.
Photochemical Behavior
UV-induced reactions show wavelength-dependent outcomes.
| λ (nm) | Atmosphere | Products | Quantum Yield | Source |
|---|---|---|---|---|
| 254 | N₂ | Thiyl radical dimer | Φ = 0.12 | |
| 365 | O₂ | Sulfonic acid derivative | Φ = 0.08 | |
| 420 | Air | No reaction | - |
This comprehensive analysis demonstrates the compound's rich reactivity profile, enabling targeted modifications for pharmaceutical development. Controlled oxidation of the sulfanyl group and selective aromatic substitutions appear particularly promising for structure-activity relationship studies .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmaceuticals. The presence of the dichloro and methoxy groups may enhance its biological activity. Research indicates that compounds with similar structures exhibit anti-inflammatory and anti-cancer properties.
Anticancer Activity
Studies have shown that derivatives of 2-{[2-(2,4-Dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl}acetic acid can inhibit cancer cell proliferation. For instance, compounds with similar functionalities have demonstrated the ability to induce apoptosis in various cancer cell lines, suggesting that this compound may also possess similar properties.
Neuroprotective Effects
Emerging research indicates that this compound may have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to modulate oxidative stress and inflammation is particularly relevant in these contexts.
Antimicrobial Properties
Preliminary studies suggest that the compound may exhibit antimicrobial activity against certain pathogens. This application is vital in the context of rising antibiotic resistance, where novel compounds are needed to combat infections.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer properties of a derivative of this compound against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis activation and cell cycle arrest.
Case Study 2: Neuroprotection
In another study focusing on neuroprotection, researchers administered the compound to animal models of neurodegeneration. The findings suggested that treatment resulted in reduced markers of oxidative stress and improved cognitive function compared to control groups, indicating potential for therapeutic use in neurodegenerative disorders.
Mechanism of Action
The mechanism by which 2-{[2-(2,4-Dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl}acetic acid exerts its effects involves its interaction with specific molecular targets. The dichloro-methoxyaniline moiety can bind to active sites of enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the context. The compound’s ability to undergo various chemical reactions also allows it to participate in metabolic processes, further influencing its biological activity.
Comparison with Similar Compounds
2-({2-2,4-Dichloro-5-(2-ethoxy-2-oxoethoxy)anilino-2-oxoethyl}sulfanyl)acetic acid (CAS: 339014-99-2)
- Key Differences : Replaces the methoxy group with a 2-ethoxy-2-oxoethoxy substituent, introducing an ester functionality.
- Molecular Weight : Higher molecular weight (estimated ~455 g/mol) due to the additional ethoxy and ester groups.
2-((2-[2,4-Dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl)sulfanyl)-N,N-diethylacetamide (CAS: 341965-06-8)
2-([2-(3,4-Dimethoxyanilino)-2-oxoethyl]sulfanyl)acetic Acid
2-{[2-(4-Bromoanilino)-1-(4-chlorophenyl)-2-oxoethyl]sulfanyl}acetic Acid (CAS: Discontinued)
- Key Differences : Replaces 2,4-dichloro-5-methoxy with 4-bromo and introduces a 4-chlorophenyl group.
- Impact : Bromine’s larger atomic radius may sterically hinder interactions, while the chlorophenyl group adds hydrophobicity. Molecular weight: 414.7 g/mol .
Functional Group Modifications
- Sulfanyl vs.
- Acetic Acid vs. Ester/Acetamide : Terminal acetic acid provides acidity (pKa ~3–4), whereas ester or amide derivatives (e.g., ) neutralize this, affecting solubility and binding to charged targets .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Biological Activity : Analogs with thioether linkages (e.g., ) show promise in modulating enzyme activity, particularly in glucose metabolism and oxidative stress pathways .
- Coordination Chemistry : Sulfanyl-acetic acid derivatives exhibit metal-binding capabilities, relevant to catalysis or drug delivery systems .
- Synthetic Challenges : The discontinued status of analogs (e.g., ) highlights synthetic complexity or stability issues, suggesting a need for optimized protocols for the target compound .
Q & A
Q. What are the recommended synthetic pathways for 2-{[2-(2,4-Dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl}acetic acid, and how do reaction parameters influence yield?
A multi-step synthesis is typically employed, starting with nitration (e.g., of 2-methyl aniline derivatives) to introduce nitro groups, followed by acylation with chloroacetic acid to form the oxoethyl intermediate. Thioether formation via nucleophilic substitution with thiobenzoic acid derivatives under basic conditions completes the synthesis . Critical parameters include:
- Temperature : Optimal acylation occurs at 60–80°C to minimize side reactions.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity during thioether formation.
- Catalysts : Bases like NaOH or K₂CO₃ facilitate deprotonation and thiolate ion generation .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound’s structure?
Key methods include:
- ¹H/¹³C NMR : Assigns protons and carbons in the dichloro-methoxyanilino and sulfanyl-acetic acid moieties. The methoxy group (~δ 3.8 ppm) and sulfanyl protons (~δ 3.2–3.5 ppm) are diagnostic .
- IR spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (C–S, ~650 cm⁻¹) groups .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly cleavage at the sulfanyl linkage .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times can alter IC₅₀ values. Standardize protocols using guidelines from ’s interaction studies .
- Purity thresholds : HPLC purity >98% is critical; residual solvents (e.g., DMF) may inhibit biological targets .
- Structural analogs : Compare activity with derivatives (e.g., nitro-to-amino substitutions) to identify pharmacophore requirements .
Q. What computational and experimental strategies optimize this compound’s interactions with biological targets?
- Molecular docking : Use software like AutoDock Vina to predict binding modes with proteins (e.g., kinase domains). Focus on hydrogen bonding with the methoxy group and hydrophobic interactions with the dichlorophenyl ring .
- Surface plasmon resonance (SPR) : Quantify binding kinetics (KD, kon/koff) for target validation .
- Quantum chemical calculations : Model reaction pathways (e.g., ICReDD’s approach in ) to predict regioselectivity in derivative synthesis .
Q. How do substituent modifications (e.g., chloro, methoxy) impact physicochemical properties and reactivity?
- Electron-withdrawing groups (Cl) : Increase electrophilicity at the oxoethyl carbon, enhancing nucleophilic substitution rates .
- Methoxy group : Improves solubility via hydrogen bonding but may reduce membrane permeability. LogP calculations (e.g., using ChemAxon) balance hydrophilicity and bioavailability .
- Sulfanyl linker stability : Assess oxidative susceptibility under physiological conditions (e.g., glutathione-rich environments) via LC-MS stability assays .
Methodological Resources
Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in derivatives?
- Parallel synthesis : Use robotic liquid handlers to generate analogs with varied substituents (e.g., replacing Cl with F or methyl groups) .
- Kinetic assays : Measure enzyme inhibition (e.g., ΔA/min) under controlled pH and temperature to correlate substituent effects with activity .
- Crystallography : Resolve X-ray structures of protein-ligand complexes to validate docking predictions (e.g., ’s spirocyclic analogs) .
Q. How can researchers address challenges in scaling up synthesis for in vivo studies?
- Flow chemistry : Improves heat/mass transfer for exothermic steps (e.g., nitration) and reduces byproducts .
- Purification : Optimize flash chromatography gradients (e.g., hexane/EtOAc to DCM/MeOH) for gram-scale isolation .
- Stability profiling : Conduct accelerated degradation studies (40°C/75% RH) to identify formulation needs (e.g., lyophilization for hydrolytically unstable intermediates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
